molecular formula C23H27N3O4 B2992316 N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 905775-80-6

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2992316
CAS No.: 905775-80-6
M. Wt: 409.486
InChI Key: HDNVOBQEBWCYOB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties and other pharmacological effects based on diverse research findings.

The compound's molecular formula is C23H27N3O4C_{23}H_{27}N_{3}O_{4} with a molecular weight of 409.5 g/mol. The structure features a tetrahydropyrimidine core that is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus66 µM
Compound BE. coli32 µM
This compoundTBD

The specific MIC for this compound has yet to be determined but is anticipated to be comparable to other tested pyrimidine derivatives.

Cytotoxicity and Antitumor Activity

The compound's potential antitumor activity is also noteworthy. Studies on related tetrahydropyrimidine derivatives have shown promising results against various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against HeLa and HepG2 cells .

Table 2: Antitumor Activity of Tetrahydropyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound CHeLa45
Compound DHepG250
This compoundTBD

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is often influenced by structural modifications. Studies suggest that substituents at specific positions on the phenyl rings can enhance antimicrobial and antitumor activity. For example:

  • Hydrophobic groups at positions 3 and 4 on the aniline group have been shown to increase anti-pol III activities significantly .

Case Studies

A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and evaluated their antibacterial properties. The findings indicated that modifications in the aromatic substituents led to enhanced activity against Gram-positive bacteria . Another investigation into the antitumor effects of related compounds revealed that structural variations could lead to significant differences in potency against cancer cell lines .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-6-30-18-10-9-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-11-13(2)7-8-14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNVOBQEBWCYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=CC(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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